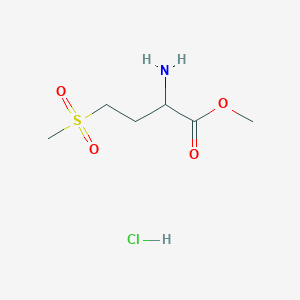
Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of a similar compound, “methyl 2-amino-4-sulfamoylbutanoate hydrochloride”, is 232.69 . The InChI code is1S/C5H12N2O4S.ClH/c1-11-5 (8)4 (6)2-3-12 (7,9)10;/h4H,2-3,6H2,1H3, (H2,7,9,10);1H . This information can be used to infer the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Anionic Surfactant Synthesis
“Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” can be utilized in the synthesis of anionic surfactants, particularly fatty acid methyl ester sulfonates (MES), which are derived from waste cooking oil. These surfactants are environmentally friendly and exhibit excellent surface activity and self-assembly behavior . They are used in the chemical industry as phosphide-free detergents due to their low oil/water interfacial tension and eco-friendliness .
Nonlinear Optical Material Development
This compound is instrumental in the growth of organic nonlinear optical (NLO) single crystals, such as 2-amino-4-methylpyridinium-4-hydroxybenzolate. These crystals are significant for optoelectronics devices, as they exhibit enhanced electronic NLO polarization response compared to inorganic materials. The hyperpolarizability of these crystals is crucial for their optical applications .
Polymerization Process Enhancement
The compound can play a role in the anionic polymerization process, particularly in the synthesis of well-defined polymers like block copolymers. It can help stabilize enolate anions and coordinate monomers, which is essential for producing polymers with unique properties suitable for various industrial applications .
Adsorption and Environmental Remediation
In environmental science, “Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” can be used to modify lignosulfonates through a Mannich reaction. The resulting aminated compounds have shown potential in adsorbing dyes like methyl blue from solutions, which is a critical step in water purification and environmental remediation .
Safety and Hazards
The compound has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-11-6(8)5(7)3-4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYSAAQPVDNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)
![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)






![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)
